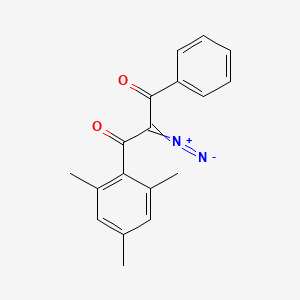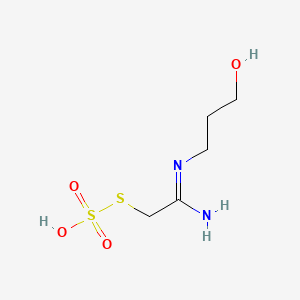![molecular formula C21H10N3O3+ B14663955 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium CAS No. 49868-94-2](/img/structure/B14663955.png)
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthoacridine family, which is characterized by a fused ring system that includes both naphthalene and acridine moieties. The diazonium group attached to this structure makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the naphthoacridine core: This can be achieved through a series of condensation reactions involving naphthalene derivatives and acridine precursors.
Oxidation steps: To introduce the oxo groups at positions 5, 8, and 14, specific oxidizing agents such as potassium permanganate or chromium trioxide are used.
Diazotization: The final step involves the introduction of the diazonium group at position 6. This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling reactions: Azo dyes and pigments.
Reduction reactions: Corresponding amines.
Applications De Recherche Scientifique
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium primarily involves its ability to intercalate into DNA This intercalation disrupts the normal functioning of DNA by preventing replication and transcription, leading to cell death
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-amine
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-hydroxide
Uniqueness
Compared to its analogs, 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is unique due to the presence of the diazonium group, which imparts higher reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
49868-94-2 |
|---|---|
Formule moléculaire |
C21H10N3O3+ |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
5,8,14-trioxo-13H-naphtho[2,3-c]acridine-6-diazonium |
InChI |
InChI=1S/C21H9N3O3/c22-24-15-9-13-18(23-14-8-4-3-7-12(14)19(13)25)17-16(15)20(26)10-5-1-2-6-11(10)21(17)27/h1-9H/p+1 |
Clé InChI |
XFQUEMMUPQDQMS-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


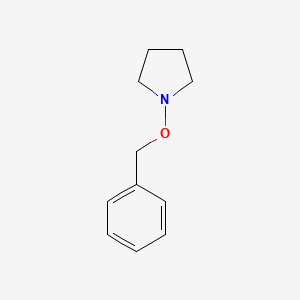
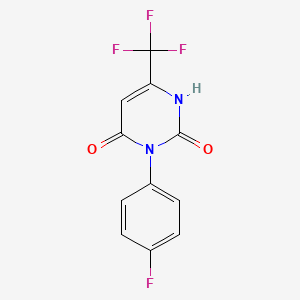

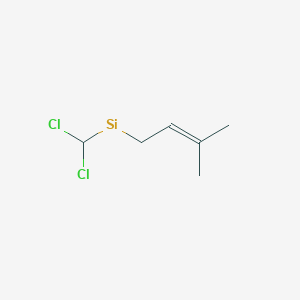



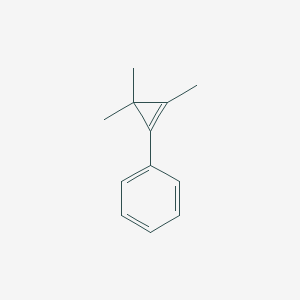

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
